The synthesis of SGC 0946 involves several key steps that incorporate specific reagents and conditions to achieve the desired compound. The synthetic route typically includes:
The detailed technical aspects of the synthesis are crucial for reproducibility in laboratory settings and are often documented in research publications associated with the compound's development .
SGC 0946 has a complex molecular structure characterized by its unique arrangement of atoms. The molecular formula is , with a molecular weight of approximately 618.57 g/mol.
The InChI key for SGC 0946 is IQCKJUKAQJINMK-HUBRGWSESA-N, which provides a unique identifier for its structure in chemical databases .
SGC 0946 primarily acts through competitive inhibition of DOT1L, preventing it from methylating histone H3 at lysine 79. This inhibition leads to significant alterations in gene expression patterns, particularly in cells harboring MLL translocations.
Experimental data demonstrate that SGC 0946 significantly reduces levels of dimethylated H3K79 in various cell lines, including A431 and MCF10A cells, with IC50 values ranging from 2.65 nM to 8.8 nM depending on the cellular context .
The mechanism by which SGC 0946 exerts its effects involves several steps:
Research indicates that treatment with SGC 0946 can selectively induce apoptosis in cancer cells harboring MLL translocations by downregulating oncogenic pathways linked to MLL target genes such as HOXA9 and Meis1 .
These properties are critical for laboratory applications where precise dosing and handling are required .
SGC 0946 has significant applications in scientific research, particularly in the fields of cancer biology and epigenetics:
SGC 0946 is a potent and selective chemical probe targeting disruptor of telomeric silencing 1-like (DOT1L), a histone methyltransferase exclusively responsible for methylating histone H3 at lysine 79 (H3K79). This adenosine analog competitively inhibits S-adenosylmethionine (SAM) binding to DOT1L, disrupting methylation dynamics critical for gene expression regulation. Developed through collaborative efforts by the Structural Genomics Consortium (SGC), it exemplifies a chemically optimized tool compound designed for rigorous mechanistic investigation of epigenetic pathways. With sub-nanomolar inhibitory activity (IC₅₀ = 0.3 nM) and >100-fold selectivity over related methyltransferases, SGC 0946 enables precise dissection of DOT1L-dependent processes in chromatin remodeling, transcriptional elongation, and disease pathogenesis [1] [6]. Its designation as a "chemical probe" reflects validation against orthogonal assays, comprehensive selectivity profiling, and availability of a matched inactive control (SGC 0649) for target-specific effect confirmation [9].
Table 1: Key Chemical Identifiers of SGC 0946
Property | Value |
---|---|
IUPAC Name | 1-(3-((((2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea |
Molecular Formula | C₂₈H₄₀BrN₇O₄ |
Molecular Weight | 618.57 g/mol |
CAS Number | 1561178-17-3 |
Storage Conditions | -20°C (stable as solid in the dark) |
Solubility | DMSO (100 mg/mL), ethanol (100 mg/mL), insoluble in water |
SGC 0946 emerged from systematic structure-activity relationship (SAR) optimization of early DOT1L inhibitors like EPZ004777. Key structural innovations included:
Cocrystal structures (PDB: 4ER6) revealed that SGC 0946 induces a conformational shift in DOT1L’s activation loop, sterically blocking SAM cofactor binding. This remodeling expands the substrate-binding channel while occluding catalytic residues, rendering the enzyme inactive [1] [9]. Rigorous selectivity screening confirmed no significant inhibition (>1,000-fold selectivity) against 12 histone methyltransferases (HMTs), DNA methyltransferase 1 (DNMT1), or 29 receptors in the Ricerca panel [6] [9].
DOT1L is the sole H3K79 methyltransferase in humans, lacking the canonical SET domain typical of lysine methyltransferases. Its methylation activity—ranging from mono- to trimethylation—regulates transcriptional activation, DNA damage repair, and cell cycle progression:
SGC 0946 suppresses DOT1L activity with sub-nanomolar efficacy:
Table 2: Cellular Activity of SGC 0946 Across Model Systems
Cell Line/Model | Assay | Potency (IC₅₀/EC₅₀) | Key Outcome |
---|---|---|---|
A431 (epidermal) | H3K79me2 reduction (4-day treatment) | 2.6 nM | Dose-dependent loss of H3K79me2 |
MCF10A (mammary) | H3K79me2 reduction | 8.8 nM | Selective DOT1L inhibition without cytotoxicity |
Molm13 (MLL-AF9 leukemia) | Cell viability | 1 μM (4-day treatment) | Selective apoptosis in MLL-rearranged cells |
FRDA reporter cells | Frataxin expression | 6.8 μM | Moderate frataxin upregulation |
SGC 0946 has elucidated DOT1L’s multifaceted roles in chromatin architecture and disease:
Table 3: Research Applications of SGC 0946 in Disease Models
Disease Context | Model | Key Findings |
---|---|---|
MLL-rearranged leukemia | Molm13 cells, murine xenografts | Selective cytotoxicity; HOXA9/Meis1 downregulation; tumor regression |
Graft-versus-host disease | Human T-cells in NSG mice | Reduced alloreactivity via DUSP6 upregulation; retained antitumor function |
Friedreich’s ataxia | FXN-GAA-Luc reporter cells | Frataxin elevation (1.5–2-fold) via H3K79me loss |
Ovarian cancer | Orthotopic xenografts | Suppression of tumor progression |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: